molecular formula C10H13NO2 B2785865 3-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid CAS No. 151051-63-7

3-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid

Cat. No.: B2785865
CAS No.: 151051-63-7
M. Wt: 179.219
InChI Key: XYWSZIDFXHKQID-UHFFFAOYSA-N
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Description

3-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid is a bicyclic heterocyclic compound featuring a partially hydrogenated indole core with a methyl substituent at the 3-position and a carboxylic acid group at the 2-position. This structure imparts unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and organic synthesis. The compound is synthesized via chemoselective reduction strategies, such as the use of Et$3$SiH/I$2$ to reduce formyl precursors, as demonstrated in related benzothiophene derivatives . Key spectral data, including $^{1}$H NMR signals at 2.41 ppm (methyl group) and $^{13}$C NMR signals at 168.73 ppm (carboxylic acid carbonyl), confirm its structural identity .

Properties

IUPAC Name

3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-6-7-4-2-3-5-8(7)11-9(6)10(12)13/h11H,2-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWSZIDFXHKQID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1CCCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151051-63-7
Record name 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of 4,5,6,7-tetrahydroindole with cyanoacetate, followed by hydrolysis and decarboxylation . The reaction conditions often require the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process generally includes steps such as alkylation, cyclization, and functional group transformations under optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions that favor substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce various hydrogenated indole derivatives.

Scientific Research Applications

3-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological outcomes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocycle Modifications
  • Benzothiophene vs. Indole Derivatives :
    The benzothiophene analogue, 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, shares a similar hydrogenated bicyclic framework but replaces the indole nitrogen with a sulfur atom. This substitution alters electronic properties and reactivity. For instance, the benzothiophene derivative is synthesized via Et$3$SiH/I$2$-mediated reduction of a formyl precursor , whereas indole derivatives often require alternative reducing agents or protective group strategies to preserve the nitrogen-containing core.

  • Hydrogenation and Substituent Effects: 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic Acid (I-15): Lacks the 3-methyl group, simplifying the structure but reducing steric bulk. Reported in 45% yield via unspecified methods, its $^{1}$H NMR data highlight the absence of methyl signals compared to the target compound . The carbonyl group enhances polarity, affecting solubility and reactivity .
Substituent Additions
  • 3-Methyl-6-(thiophen-2-yl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic Acid: Incorporates a thiophene ring at the 6-position (C14H13NO3S), synthesized via multi-step routes.

Physicochemical and Spectral Properties

Compound Name Molecular Formula Molecular Weight Key Spectral Data
3-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid C10H13NO2 191.22 $^{1}$H NMR: 2.41 ppm (s, CH3); $^{13}$C NMR: 168.73 ppm (C=O)
4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid (I-15) C9H11NO2 165.19 $^{1}$H NMR: Absence of methyl signals; IR: 3300 cm$^{-1}$ (N-H stretch)
3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid C10H11NO3 193.20 IR: 1720 cm$^{-1}$ (C=O stretch); $^{13}$C NMR: 195 ppm (ketone)
3-Methyl-6-(thiophen-2-yl)-4-oxo-... C14H13NO3S 283.33 SMILES: Cc1c(C(O)=O)[nH]c(CC(C2)c3cccs3)c1C2=O; LCMS: [M+H]+ = 284.1

Biological Activity

3-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid (CAS No. 151051-63-7) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antiviral activity, potential as an inhibitor of HIV-1 integrase, and other pharmacological effects.

  • Molecular Formula : C₁₀H₁₃NO₂
  • Molecular Weight : 179.22 g/mol
  • CAS Number : 151051-63-7

Antiviral Properties

Recent studies have highlighted the potential of 3-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid as an inhibitor of HIV-1 integrase. Integrase is crucial for the viral life cycle, and compounds that inhibit its activity can be significant in the treatment of HIV.

  • Mechanism of Action : The compound has been shown to effectively inhibit the strand transfer activity of HIV-1 integrase. Binding conformation analysis indicates that the indole core and the carboxyl group interact with Mg²⁺ ions in the active site of integrase .
  • Efficacy : In a study evaluating various derivatives, compound 3 exhibited an IC₅₀ value of 12.41 μM, indicating potent inhibitory activity against integrase. Further modifications to the structure led to derivatives with enhanced activity; for instance, compound 20a showed an IC₅₀ of 0.13 μM .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed critical insights into how modifications to the indole structure can enhance biological activity:

CompoundModificationIC₅₀ (μM)Observations
3Parent12.41Initial lead compound
4Modified18.52Improved binding interactions
20aLong-chain substitution at C30.13Significant increase in activity

The introduction of long branches and halogenated groups at specific positions on the indole core has been shown to improve binding affinity and inhibitory potency against integrase .

Other Pharmacological Activities

Beyond its antiviral properties, there is emerging evidence that this compound may exhibit additional pharmacological effects:

  • Neuroprotective Effects : Some derivatives of indole compounds have been studied for their neuroprotective properties, potentially offering benefits in neurodegenerative diseases.
  • Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which could be beneficial in reducing oxidative stress-related damage in various conditions.

Case Study 1: HIV Integrase Inhibition

A recent study synthesized several derivatives based on the indole scaffold and tested their efficacy against HIV integrase. The lead compound was optimized through structural modifications that enhanced its binding interactions with the target enzyme. The findings suggest that further development could lead to potent new antiviral agents .

Case Study 2: Neuroprotective Screening

In a separate investigation focusing on neuroprotective effects, derivatives of 3-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid were screened for their ability to prevent neuronal cell death induced by oxidative stress. Preliminary results indicated promising neuroprotective effects that warrant further exploration .

Q & A

Basic Research Questions

What are the standard synthetic routes for 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid?

The compound is typically synthesized via chemoselective reduction or condensation reactions. For example, analogous indole derivatives are prepared by reducing 3-formyl precursors using triethylsilane (Et3_3SiH) and iodine (I2_2) in anhydrous conditions . Alternatively, condensation of 3-formyl-indole intermediates with thiazolidinone derivatives in acetic acid/sodium acetate systems is reported for structurally related compounds . Key steps include refluxing in acetic acid and purification via recrystallization.

How is this compound characterized, and what analytical discrepancies might arise?

Standard characterization involves IR spectroscopy (to confirm carboxylic acid C=O stretching ~1700 cm1^{-1}), 1^1H/13^13C NMR (e.g., methyl group signals at δ ~2.1–2.5 ppm, tetrahydroindole ring protons at δ ~1.5–2.8 ppm), and LCMS (molecular ion peak at m/z 193.20 for [M+H]+^+) . Discrepancies in melting points (e.g., conflicting reports between 205–210°C) may arise from polymorphic forms or impurities, necessitating repeated recrystallization and differential scanning calorimetry (DSC) validation .

What are the critical storage conditions for ensuring compound stability?

The compound should be stored in a dark, inert atmosphere (e.g., argon) at 2–8°C to prevent oxidation of the tetrahydroindole ring or decarboxylation. Hygroscopicity is a concern; desiccants like silica gel are recommended .

Advanced Research Questions

How can synthetic yields be optimized for large-scale production?

Yield optimization requires careful control of reaction stoichiometry and solvent systems. For example:

  • Use Et3_3SiH/I2_2 in dichloromethane (DCM) at 0°C for selective reduction of formyl groups without affecting the carboxylic acid moiety .
  • Employ microwave-assisted synthesis to reduce reaction time (e.g., from 5 hours to 30 minutes) for condensation steps, improving throughput .
  • Monitor pH during workup (maintain pH 4–5) to avoid premature precipitation of intermediates.

How do structural modifications (e.g., esterification) impact biological activity?

Ethyl ester derivatives (e.g., ethyl 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate) exhibit enhanced membrane permeability compared to the free acid, making them preferable for in vitro bioactivity screens . However, ester hydrolysis in physiological conditions can complicate pharmacokinetic profiling. Computational docking studies (using AutoDock Vina) suggest that the carboxylic acid group interacts with polar residues in enzyme active sites (e.g., cyclooxygenase-2), while methyl substitution modulates hydrophobic binding .

How can contradictions in reported spectral data be resolved?

Contradictions in NMR or LCMS data often stem from tautomerism (e.g., keto-enol equilibria in oxo-substituted derivatives) or solvent-dependent shifts. To resolve:

  • Perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously.
  • Compare experimental data with DFT-calculated spectra (using Gaussian 16) for structural validation .
  • Validate purity via HPLC-ELSD (evaporative light scattering detection) to rule out co-eluting impurities .

What in vitro assays are suitable for evaluating its antimicrobial potential?

  • MIC assays : Test against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (E. coli ATCC 25922) strains in Mueller-Hinton broth, with ciprofloxacin as a positive control .
  • Biofilm inhibition : Use crystal violet staining in 96-well plates to quantify biofilm biomass reduction .
  • Cytotoxicity screening : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices.

Methodological Guidelines

What computational tools are recommended for SAR studies?

  • Molecular docking : Use Schrödinger Suite or MOE to model interactions with target proteins (e.g., kinases, GPCRs).
  • QSAR modeling : Build regression models (via RDKit or PaDEL-descriptors) correlating substituent electronic parameters (Hammett σ) with bioactivity .
  • MD simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability under physiological conditions.

How to address poor solubility in biological assays?

  • Prepare DMSO stock solutions (≤1% v/v final concentration) to minimize solvent toxicity.
  • Use nanoparticle encapsulation (e.g., PLGA nanoparticles) to enhance aqueous dispersion and controlled release .

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